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Cat. No.: B7866480

Get Quote

Executive Summary
Diaryl pyridinyl methanols represent a privileged scaffold in medicinal chemistry, serving as the

pharmacophore for a diverse range of therapeutic agents, including antihistamines (e.g.,

carbinoxamine analogues), anticholinergics, and emerging anti-cancer agents.[2] The core

structure—a central carbinol carbon bearing a pyridine ring and two aryl groups (often phenyl

or substituted phenyl)—balances lipophilicity with pH-dependent solubility.[1]

This guide provides a rigorous technical analysis of the physicochemical characteristics of this

class, focusing on ionization constants (pKa), lipophilicity (logP/logD), solid-state properties,

and synthetic accessibility.[1][2] It is designed to empower researchers to rationally optimize

this scaffold for bioavailability and target affinity.[1]

Structural Activity Relationship (SAR) & Electronic
Profile
The "diaryl pyridinyl methanol" scaffold typically refers to
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-diphenyl-2-pyridinemethanol (CAS 19490-90-5) or its substituted analogs.[1][3] The molecule
consists of three distinct domains, each contributing to the physicochemical profile:

The Pyridine Ring: Acts as the primary ionization center.[1] The nitrogen atom provides

basicity (pKa ~5.25), allowing for salt formation and pH-dependent solubility.[1][2] It also

serves as a hydrogen bond acceptor.[1]

The Diaryl System: Two phenyl rings (or substituted aryls) attached to the central carbon

create a bulky, hydrophobic region. This drives high lipophilicity (logP > 3.0) and facilitates

stacking interactions with target proteins.[1]

The Carbinol Hydroxyl (-OH): A critical hydrogen bond donor/acceptor.[1] In the solid state,

this group often orchestrates supramolecular assembly via

hydrogen bonds.[2][4]

DOT Diagram: Structural Features & SAR
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Figure 1: Structural dissection of the diaryl pyridinyl methanol scaffold highlighting the

contribution of each moiety to the overall physicochemical profile.[2][3]

Physicochemical Characteristics
Ionization Constants (pKa)
The acid-base character is dominated by the pyridine nitrogen.
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Pyridinium Ion: The pKa of the protonated pyridine ring in these systems is typically 5.0 –

5.5.[1][5]

Effect of Substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) on the aryl rings will

lower the pKa of the pyridine nitrogen via inductive effects transmitted through the central

carbon, though the effect is attenuated by the insulating

center.[1][2][3]

Carbinol Acidity: The tertiary alcohol is weakly acidic (pKa > 16) and does not ionize at

physiological pH.[1]

Lipophilicity (LogP and LogD)
These compounds are inherently lipophilic due to the high carbon-to-heteroatom ratio.[1][3]

LogP (Neutral): Typically ranges from 3.0 to 4.5 for unsubstituted diphenyl variants.[1]

LogD (pH 7.4): At physiological pH, the molecule is largely uncharged (pH > pKa), so LogD

LogP.[2]

LogD (pH 2.0): In the stomach, the pyridine is protonated, significantly lowering LogD and

enhancing solubility.[2]

Solid-State Properties & Crystal Structure
X-ray crystallographic studies of phenyl(pyridin-2-yl)methanol (a close analogue) reveal that the

crystal lattice is stabilized by intermolecular hydrogen bonds.[1][3]

H-Bonding Network: The hydroxyl proton acts as a donor to the pyridine nitrogen of a

neighboring molecule, forming helical chains or dimers.[1][3]

Melting Point:

Phenyl(pyridin-2-yl)methanol (monophenyl): 61–63 °C or 70–74 °C (polymorph

dependent).[1]

-Diphenyl-2-pyridinemethanol: High melting solid (Boiling point extrapolated >400°C).[1][3]
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Implication: This strong intermolecular networking can lead to high lattice energy, potentially

limiting dissolution rates despite favorable thermodynamics.[1]

Summary Table: Physicochemical Data
Property Value / Range Notes

pKa (Pyridine N) 5.25 ± 0.5
Basic center; dictates pH-

solubility profile.[1][3]

LogP (Predicted) 3.3 – 4.2
Highly lipophilic; crosses BBB

effectively.[1]

Solubility (Water) Low (< 0.1 mg/mL at pH 7)
High solubility in acidic media

(pH < 4).[2]

H-Bond Donor 1 (Hydroxyl)
Critical for crystal lattice

stability.[1]

H-Bond Acceptor 2 (N, O)
Pyridine N is the primary

acceptor.[1]

Synthesis & Purity Considerations
To ensure accurate physicochemical profiling, the material must be synthesized with high

purity, specifically avoiding metal contaminants from the Grignard process.[2]

Standard Synthetic Route:

Reagents: 2-Bromopyridine + Magnesium

2-Pyridylmagnesium bromide.[1]

Electrophile: React with Benzophenone (for diphenyl) or Benzaldehyde (for monophenyl).[1]

Workup: Acidic hydrolysis yields the carbinol.[1]

Purity Criticality: Trace magnesium salts can chelate with the pyridine-alcohol motif, skewing

solubility and pKa measurements.[1][3] A final wash with EDTA or recrystallization from

ethanol/water is recommended.[1]
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Experimental Protocols
Protocol 1: Potentiometric pKa Determination
Rationale: Potentiometry is the gold standard for bases with pKa between 2 and 12.[1]

Preparation: Dissolve 5-10 mg of the compound in a co-solvent mixture (e.g.,

Methanol/Water 50:50) to ensure initial solubility.

Titration: Titrate with 0.1 M HCl to fully protonate the pyridine, then back-titrate with 0.1 M

KOH.

Data Analysis: Use the Bjerrum plot method or Gran plot to determine the pKa.[1]

Correction: Extrapolate the aqueous pKa from the co-solvent value using the Yasuda-

Shedlovsky equation.

Protocol 2: pH-Dependent Solubility Profiling (Shake-
Flask)
Rationale: To quantify the "solubility switch" provided by the pyridine ring.

Buffers: Prepare phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.

Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

Equilibration: Shake at 37 °C for 24 hours.

Filtration: Filter supernatant through a 0.45

m PVDF membrane (avoid nylon, which binds aromatics).[1]

Quantification: Analyze filtrate via HPLC-UV (detection at

nm).

DOT Diagram: Physicochemical Profiling Workflow
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Figure 2: Integrated workflow for the synthesis and physicochemical characterization of diaryl

pyridinyl methanols.

Biological Implications
The physicochemical profile directly dictates the biological fate of these molecules:

BBB Permeability: The high LogP (>3) and moderate molecular weight (<300 Da) suggest

high blood-brain barrier permeability, which is desirable for CNS targets but a liability for

peripheral antihistamines (causing sedation).[2]

Metabolic Stability: The electron-deficient pyridine ring is generally resistant to oxidative

metabolism, but the phenyl rings are susceptible to CYP450-mediated hydroxylation.[1][3]

Receptor Binding: The "trityl-like" shape (three aromatic/heteroaromatic rings around a

center) allows the molecule to occupy deep hydrophobic pockets in GPCRs (e.g., Histamine
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H1, Muscarinic M1).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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